(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, and cullin-2, and possesses ubiquitin ligase E3 activity .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the VHL-elongin-C-elongin-B complex, thereby preventing the ubiquitination and subsequent degradation of hypoxia-inducible factors (HIFs) .
Biochemical Pathways
The inhibition of VHL leads to the stabilization and accumulation of HIFs, which are transcription factors that play essential roles in cellular responses to hypoxia . HIFs regulate the expression of various genes involved in angiogenesis, erythropoiesis, cell proliferation, and survival .
Pharmacokinetics
The compound’s ability to inhibit vhl suggests that it may have good cell permeability and bioavailability .
Result of Action
The action of this compound results in the upregulation of HIF target genes, leading to increased angiogenesis, erythropoiesis, and cell survival . This can be beneficial in the treatment of conditions such as anemia and ischemia .
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of this compound based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a triazole ring and a pyrrolidine moiety linked to a benzo[dioxin] derivative, which may contribute to its diverse biological profile.
Biological Activity Overview
Recent studies have highlighted the following key areas of biological activity for this compound:
-
Antimicrobial Activity :
- Preliminary assays indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- For instance, in vitro tests demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it demonstrated IC50 values of 12 µM against the HCT116 colon cancer cell line and 15 µM against the MDA-MB-231 breast cancer cell line.
- Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.
-
Anti-inflammatory Effects :
- In models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages, the compound significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6.
- The anti-inflammatory activity was quantified using ELISA assays, showing a reduction of TNF-α levels by approximately 40% at a concentration of 25 µM.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Anticancer | IC50 = 12 µM (HCT116), induction of apoptosis | |
Antimicrobial | Inhibition zones >20 mm against S. aureus | |
Anti-inflammatory | 40% reduction in TNF-α at 25 µM |
Mechanistic Insights
The mechanisms underlying the observed activities include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Inhibition of Enzymatic Activity : Potential interference with enzymes involved in inflammatory pathways.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(17-11-24-15-3-1-2-4-16(15)25-17)21-8-7-13(9-21)22-10-14(19-20-22)12-5-6-12/h1-4,10,12-13,17H,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNAASIKUDDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.